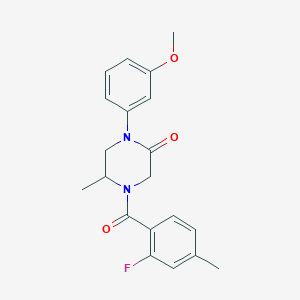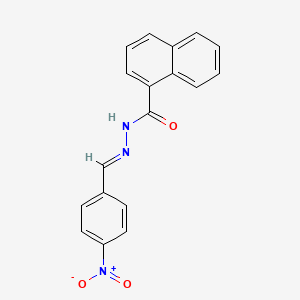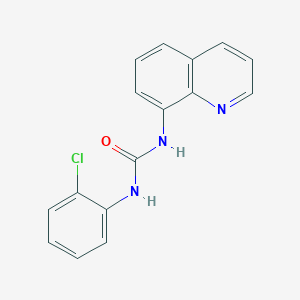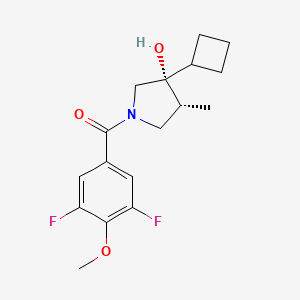
4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives often involves condensation reactions, employing basic conditions to facilitate the linkage between different molecular fragments. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction between carbamimide and 3-fluorobenzoic acid, a process potentially analogous to the synthesis of the compound (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of closely related compounds can be determined using X-ray crystallography, which provides insights into the crystalline structure and intermolecular interactions. For instance, various 1-halobenzoyl-4-(2-methoxyphenyl)piperazines exhibit distinct hydrogen-bonded assemblies based on their Z′ values, indicating the diverse molecular packing these compounds can exhibit, which might be similar for our compound of interest (Chinthal et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can vary widely depending on their functional groups and molecular structure. For example, the presence of fluorine atoms and piperazine rings can influence the electron distribution and reactivity, affecting how these compounds participate in chemical reactions, such as nucleophilic substitutions or hydrogen bond formations (Malík et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through analytical techniques like X-ray diffraction and NMR spectroscopy. For instance, the crystal structure analysis of related compounds provides insight into their solid-state characteristics, which could be analogous to those of 4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone (Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key for applications in synthesis and drug development. Investigations into the metabolic pathways of similar compounds highlight the potential transformations and biotransformation pathways that could apply to our compound of interest, affecting its stability and reactivity in biological systems (Kawashima et al., 1991).
科学的研究の応用
Occurrence and Fate of Parabens in Aquatic Environments
Research on parabens, which are chemically somewhat related to the queried compound due to their benzoyl and methoxyphenyl groups, has been conducted to understand their behavior in aquatic environments. These studies highlight the importance of understanding the environmental impact and fate of chemical compounds. Parabens, used as preservatives, have been found to be weak endocrine disruptors, and their ubiquity in surface water and sediments raises concerns about their continuous introduction into the environment. This research underscores the significance of studying the environmental persistence and effects of synthetic compounds, which could be relevant for assessing the impact of "4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone" (Haman et al., 2015).
DNA Minor Groove Binders
Another area of interest is the study of DNA minor groove binders, such as Hoechst 33258, which shares a structural similarity with the queried compound through its aromatic and piperazine components. These compounds are known for their ability to bind specifically to DNA, suggesting potential applications in molecular biology, such as chromosome staining and analysis. This review discusses the therapeutic potential of D2R modulators in treating disorders like schizophrenia and Parkinson's disease, highlighting the importance of the structure-function relationship in drug design (Issar & Kakkar, 2013).
Synthesis and Pharmacology of Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands involves the synthesis and evaluation of compounds with piperazine structures for their therapeutic potential in neuropsychiatric disorders. This area of study is relevant for understanding the pharmacological applications of piperazine derivatives in medicine. The synthesis of these ligands, including their structure-activity relationships, could offer insights into the development of new therapeutics based on "4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone" (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The study of nucleophilic aromatic substitution reactions involving piperidine derivatives offers insights into the chemical reactivity and potential synthetic applications of compounds like "4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone". Understanding these reactions is crucial for the synthesis and modification of piperazine-containing compounds, which have wide-ranging applications in pharmaceuticals and materials science (Pietra & Vitali, 1972).
特性
IUPAC Name |
4-(2-fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13-7-8-17(18(21)9-13)20(25)22-12-19(24)23(11-14(22)2)15-5-4-6-16(10-15)26-3/h4-10,14H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNIERCQXHEILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C=C(C=C2)C)F)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methylbenzoyl)-1-(3-methoxyphenyl)-5-methyl-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)




![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)
